molecular formula C9H8BrNO B1373862 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole CAS No. 51067-06-2

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B1373862
CAS No.: 51067-06-2
M. Wt: 226.07 g/mol
InChI Key: PJYQVQYRNVFRHE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization using an acid catalyst to yield the desired oxazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole is unique due to its specific combination of a bromophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound with significant potential in various biological applications. Its unique structure, characterized by an oxazole ring and a bromophenyl substituent, contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Structural Overview

The compound features a five-membered ring containing nitrogen and oxygen atoms, which is known to enhance its reactivity and interaction with biological targets. The presence of the bromine atom in the bromophenyl group is particularly noteworthy as it influences the compound's biological properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. The oxazole moiety can interact with bacterial enzymes or cell membranes, leading to inhibition of growth. Studies have shown that compounds with similar structures can inhibit key enzymes involved in bacterial metabolism.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in several studies. The mechanism is thought to involve modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines. For instance, compounds derived from this compound have been shown to reduce inflammation in animal models by downregulating inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound has gained attention due to its ability to induce apoptosis in cancer cells. A study demonstrated that related oxazole derivatives displayed cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The following table summarizes findings from recent studies on the anticancer activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.63Apoptosis induction via p53 activation
Study BU-93712.30Caspase activation leading to cell death
Study CA54910.50Inhibition of cell proliferation

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The oxazole ring can form hydrogen bonds with active site residues of enzymes, inhibiting their function.
  • Receptor Modulation : The bromophenyl group may engage in π-π interactions with aromatic residues in proteins, affecting receptor signaling pathways.

These interactions can lead to downstream effects such as altered gene expression and cellular responses.

Case Studies

  • Antiviral Activity Against H5N1 : A study evaluated the antiviral properties of related compounds against the H5N1 influenza virus. Results indicated that some derivatives exhibited significant antiviral activity by inhibiting viral replication in vitro .
  • Cytotoxicity Assessment : In a comparative study on various oxazole derivatives, this compound showed enhanced cytotoxicity against multiple cancer cell lines compared to non-brominated analogs .

Properties

IUPAC Name

3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYQVQYRNVFRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 2
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 3
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 4
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 6
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole

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